molecular formula C20H16FN5O2S B2964153 N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 930448-17-2

N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2964153
CAS No.: 930448-17-2
M. Wt: 409.44
InChI Key: CQKSOGUFHMEAGW-UHFFFAOYSA-N
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Description

The target compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a thioacetamide bridge linking the pyrazolo-pyrimidinone core to an N-(4-fluorobenzyl) group. Although direct synthetic data for this compound are absent in the provided evidence, analogous synthesis routes (e.g., nucleophilic substitution under basic conditions using DMF/K₂CO₃ or ethanol/NaOH) can be inferred from related compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c21-14-8-6-13(7-9-14)10-22-17(27)12-29-20-24-18-16(19(28)25-20)11-23-26(18)15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,22,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKSOGUFHMEAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target theryanodine receptor (RyR) . The ryanodine receptor plays a crucial role in the release of calcium ions from intracellular stores, which is essential for various cellular processes.

Mode of Action

Similar compounds have been suggested to act asactivators of the insect RyR . This implies that they might enhance the release of calcium ions, thereby affecting cellular processes.

Biological Activity

N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H27FN4O2C_{23}H_{27}FN_4O_2, with a molecular weight of 410.5 g/mol. Its structural features include a fluorobenzyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to influence its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyrazolo[3,4-d]pyrimidine framework. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 1: COX Inhibition Potency of Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A0.05 ± 0.020.03 ± 0.01
Compound B0.06 ± 0.030.02 ± 0.01

In a study comparing various pyrimidine derivatives, several compounds exhibited significant inhibition of COX-2 with IC50 values comparable to that of celecoxib, a well-known anti-inflammatory drug .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of related pyrazolo compounds demonstrated that certain derivatives could effectively reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to involve multiple pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Apoptosis Induction : It may activate apoptotic pathways in cancer cells by modulating various signaling cascades.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyrimidinone Derivatives
  • Compound 123 (): Features a 4-chloro substituent and a 2-chloro-2-phenylethyl group, with a morpholinophenyl acetamide side chain. Yield: 44%, Mp: 107–118°C. Key Data: ¹H-NMR signals at δ 2.55–2.70 (m, 4H, morpholine CH₂) and δ 3.98 (s, 2H, SCH₂) .
  • Compound 118a (): Substituted with a dimethylamino group at position 4 and a chloro-phenylethyl chain. Yield: 28%, Mp: 197–201°C. Key Data: ¹H-NMR δ 3.20–3.40 (s, 6H, N(CH₃)₂) .
Quinazolinone Derivatives
  • Compound 1a (): Contains a quinazolin-4-one core linked via a methylthio group to a pyrazolo-pyrimidinone moiety. Yield: 70%, Mp: Not reported. Key Data: ¹H-NMR δ 12.80 (s, NH), δ 8.36 (s, pyrimidine H), δ 4.63 (s, SCH₂) .

Substituent Effects

  • Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound may improve membrane permeability compared to morpholinophenyl (Compound 123) or quinolinyl () groups. Chloro substituents (e.g., Compound 123) correlate with higher melting points due to enhanced intermolecular interactions .
  • Thioether vs. Ether Linkages :

    • Thioacetamide bridges (as in the target compound) exhibit greater stability under basic conditions compared to oxygen-based analogs, as seen in the synthesis of Compound 1a () .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (¹H-NMR) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one N-(4-fluorobenzyl), thioacetamide N/A N/A Inferred δ ~4.6 (SCH₂), δ ~7.3–8.1 (Ar-H)
1a (Quinazolinone derivative) Quinazolin-4-one Methylthio, pyrazolo-pyrimidinone 70 δ 12.80 (NH), δ 8.36 (pyrimidine H)
123 (Pyrazolo-pyrimidinone derivative) Pyrazolo[3,4-d]pyrimidin 4-Chloro, morpholinophenyl 44 107–118 δ 3.98 (SCH₂), δ 2.55–2.70 (morpholine)
(E)-2-(i-(4-fluorobenzyl)...acetamide Indolin-2-one 4-Fluorobenzyl, quinolin-6-yl pKa = 5.503 (solubility indicator)

Pharmacological Implications

  • The 4-fluorobenzyl group in the target compound likely enhances bioavailability compared to morpholine or quinoline derivatives, as fluorinated analogs often exhibit improved pharmacokinetic profiles .
  • Thioether linkages may confer resistance to enzymatic degradation, a feature observed in stable analogs like Compound 1a .

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